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molecular formula C13H17NO3 B8746990 benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- CAS No. 100609-71-0

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-

Cat. No. B8746990
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864347B2

Procedure details

To 60 ml of dry DMF in a 250 ml-flask, equipped with a CaCl2-tube, cooled in an ice bath, 29.1 (310 mmol) of OPCl3 is dropwise added and the mixture is stirred for two h at 5° C. Then, 58.5 g (288 mmol) of 16, dissolved in 30 ml of dry DMF, is added and the reaction mixture is stirred for 3 h at 90° C. After cooling down, the mixture is poured into iced water, stirred for 30 min and extracted with dichloromethane. The organic layer is washed with a saturated NaHCO3-solution, with brine and dried over MgSO4. After evaporation of the solvent, the compound is purified with column chromatography (silicagel; eluent:dichloromethane/acetonitrile (90:10 v/v)) and collected as an oil.
[Compound]
Name
29.1
Quantity
310 mmol
Type
reactant
Reaction Step One
[Compound]
Name
OPCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].O.CN([CH:20]=[O:21])C>>[CH2:1]([N:3]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:20]=[O:21])=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
29.1
Quantity
310 mmol
Type
reactant
Smiles
Name
OPCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CCOC(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for two h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 3 h at 90° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with a saturated NaHCO3-solution, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the compound is purified with column chromatography (silicagel; eluent:dichloromethane/acetonitrile (90:10 v/v))
CUSTOM
Type
CUSTOM
Details
collected as an oil

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=C(C=C1)C=O)CCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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